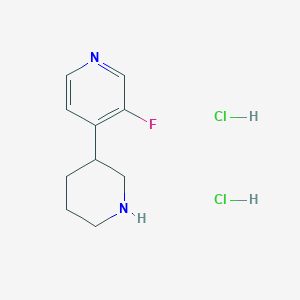
6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid (NTPTA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a fluorescent probe for the detection of protein aggregates. NTPTA is a thiazole-based fluorescent dye that has been synthesized using various methods.
Applications De Recherche Scientifique
Synthesis of Optically Active Polyamides
- Researchers have developed optically active polyamides with pendent groups that include 4-nitro-1,3-dioxoisoindolin-2-yl, a compound structurally related to 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid. These polyamides exhibit high solubility in polar organic solvents and have potential applications in materials science (Faghihi, Absalar, & Hajibeygi, 2010).
Development of Organic Salts
- Another study involved the crystallization of various acids with 2,4,6-triaminopyrimidine, leading to the formation of several organic salts. The study provides insights into hydrogen bonding and crystal structures, relevant for understanding the properties of compounds like 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid (Xing et al., 2017).
Synthesis of Benzothiazole Derivatives
- Research on benzothiazole derivatives, structurally related to 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid, has shown promise in developing antitumor agents. These derivatives exhibit potent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Antimicrobial Applications
- Certain compounds derived from related structures have demonstrated antimicrobial activity. For instance, benzimidazoles synthesized from similar nitro-containing compounds have shown effectiveness against various bacterial and fungal strains (Datta et al., 2003).
Corrosion Inhibition
- Derivatives of benzothiazole, similar to 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid, have been used as corrosion inhibitors for mild steel in acid mediums. This highlights their potential application in materials protection (Rekha, Kannan, & Gnanavel, 2016).
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to induce their effects . The presence of a 4-methylphenyl group at 2 and 4 positions was found to be essential for the activity .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Propriétés
IUPAC Name |
2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]-6-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c1-10-5-7-11(8-6-10)13-9-27-18(19-13)20-16(22)12-3-2-4-14(21(25)26)15(12)17(23)24/h2-9H,1H3,(H,23,24)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBPWJOAMTTZRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

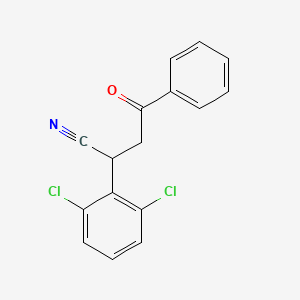
methanone](/img/structure/B2374905.png)


![3-(4-bromophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374908.png)
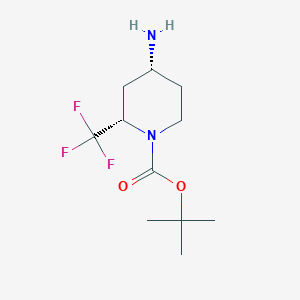

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2374913.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2374914.png)
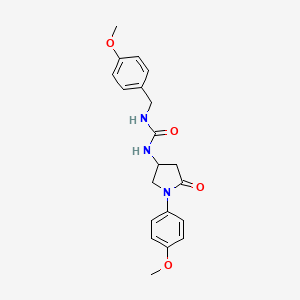
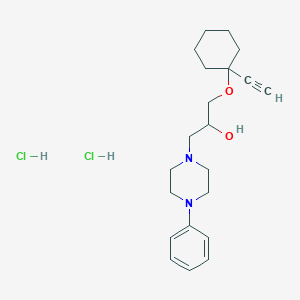
![7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2374921.png)

